Oligomer Morphology: 1,3-PDI vs. 1,4-PDI on Au(111)
When adsorbed on a Au(111) surface, 3-Isocyanophenylisocyanide (1,3-PDI) self-assembles into distinct 'zigzag' oligomer chains, a direct consequence of the 120° angle between its two isocyanide groups. This morphology is fundamentally different from the straight, linear oligomer chains formed by its isomer, 1,4-phenylene diisocyanide (1,4-PDI), under identical conditions [1]. The study used STM imaging, RAIRS, and TPD to characterize the adlayers, confirming that the angular geometry of the molecular core dictates the macroscopic nanostructure. The 1,3-PDI chains also exhibit 'hairpin bends,' causing the chains to double back on themselves, a feature not observed for 1,4-PDI [1].
| Evidence Dimension | Oligomer chain morphology on Au(111) surface |
|---|---|
| Target Compound Data | Zigzag chains with hairpin bends |
| Comparator Or Baseline | 1,4-Phenylene diisocyanide (1,4-PDI) forms linear, straight oligomer chains |
| Quantified Difference | Qualitative difference in chain architecture due to 120° (1,3-PDI) vs. 180° (1,4-PDI) isocyanide group angles |
| Conditions | Au(111) single crystal surface, ultra-high vacuum, characterization by STM, RAIRS, and TPD |
Why This Matters
This difference dictates the final architecture of molecular nanostructures, making 1,3-PDI the essential choice for creating non-linear, kinked, or surface-confined networks where 1,4-PDI would fail.
- [1] Kestell, J.; Walker, J.; Bai, Y.; Boscoboinik, J. A.; Garvey, M.; Tysoe, W. T. Adsorption and Oligomerization of 1,3-Phenylene Diisocyanide on Au(111). J. Phys. Chem. C 2016, 120 (17), 9270–9275. DOI: 10.1021/acs.jpcc.6b01613. View Source
